![molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9](/img/structure/B1404708.png)
potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide
Descripción general
Descripción
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a compound that has been studied for its applicability in organic light-emitting diodes (OLEDs) . It is used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Synthesis Analysis
The compound can be synthesized by Suzuki coupling reactions . A mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, tris(4-iodophenyl)amine, Pd(Pd3P)4, t-Bu3P 50% in toluene, and K2CO3 in toluene and distilled water was stirred at 100 °C for 2 days under argon .Molecular Structure Analysis
The molecular formula of the compound is C18H12BF3KN . It includes a carbazole ring, a phenyl ring, and a trifluoroborate group .Chemical Reactions Analysis
The compound has been used as a hole-transporting material in OLEDs . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .Physical And Chemical Properties Analysis
The compound has good thermal stability with high glass transition temperatures between 148 and 165 °C . Its molecular weight is 349.2 g/mol .Aplicaciones Científicas De Investigación
Organic Electronics
Potassium 4-(9H-carbazol-9-yl)phenyltrifluoroborate has been utilized in the synthesis of novel bipolar molecules for use in phosphorescent organic light-emitting devices (OLEDs) . A specific example is the molecule 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), which when used as the host material in OLEDs, achieved a maximum luminance of 7000 cd/m² .
Proteomics Research
This compound is also sold as a biochemical for proteomics research , where it may be used in the study of protein expression and function .
Organic Synthesis
In organic synthesis, derivatives of this compound can be synthesized through Suzuki coupling reactions . These derivatives have shown good thermal stabilities with high glass transition temperatures, indicating their potential use in creating stable organic compounds .
Organotrifluoroborate Chemistry
The compound is part of a class of chemicals known as organotrifluoroborates, which are used to improve transformations in synthetic chemistry. They offer a unique blend of reactivity and selectivity, making them valuable for advanced research and development .
Hole Transporting Materials (HTMs)
A series of novel hole-transporting materials based on this compound conjugated with different carbazole or triphenylamine derivatives have been synthesized. These HTMs are important for their application in semiconductor devices .
Mecanismo De Acción
Target of Action
Compounds with carbazole moieties are known to have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Mode of Action
Carbazole-based compounds are known for their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap . This suggests that the compound may interact with its targets by facilitating charge transfer.
Biochemical Pathways
Carbazole-based compounds are known to be involved in various optoelectronic applications .
Pharmacokinetics
The compound’s physical properties such as its density (120±01 g/cm3), melting point (264°C), and boiling point (4527±510 °C) are known . These properties could potentially influence its bioavailability.
Result of Action
Given its optoelectronic properties, it may influence the behavior of electronic devices at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability and performance may be affected by temperature, given its specific melting and boiling points . .
Propiedades
IUPAC Name |
potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFSUSNCESHVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




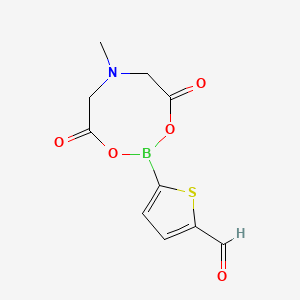

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

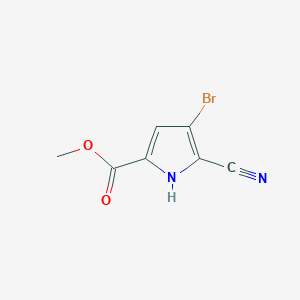
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
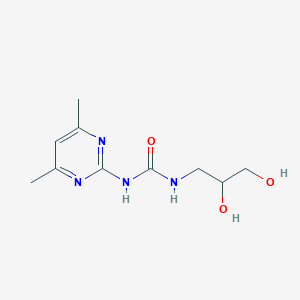
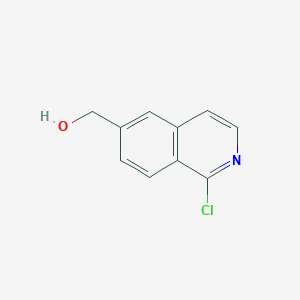
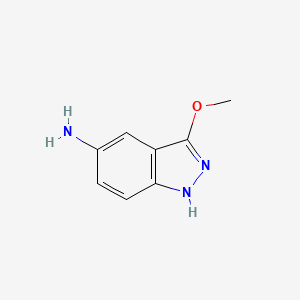
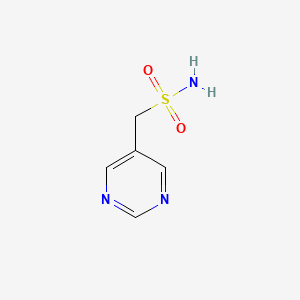
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)